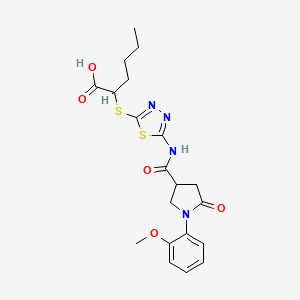
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Novel heterocyclic compounds, including those derived from benzodifuranyl and thiadiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant cyclooxygenase inhibition and had analgesic and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant activities have been a focal point in the development of novel compounds, with several derivatives showing potent antioxidant properties. For instance, certain synthesized compounds exhibited antioxidant activity superior to known antioxidants like ascorbic acid, indicating their potential use as antioxidant agents in various applications (Tumosienė et al., 2019).
The antimicrobial properties of newly synthesized compounds have also been explored, with several showing significant activity against a range of microbial strains. This suggests their potential utility in developing new antimicrobial agents, particularly in the face of rising antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis Techniques
- Advanced synthesis techniques have been employed to create novel compounds with specific functionalities. For example, microwave-assisted synthesis has facilitated the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties, highlighting the role of innovative synthesis methods in expanding the chemical space for drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Potential Therapeutic Applications
- The exploration of new compounds for their potential therapeutic applications has been a key focus. For instance, the synthesis and evaluation of compounds for antinociceptive (pain-relieving) activity demonstrate the ongoing search for more effective and safer analgesic drugs. This research direction underscores the potential of novel chemical entities in addressing unmet medical needs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
properties
IUPAC Name |
2-[[5-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-3-4-9-15(18(27)28)30-20-23-22-19(31-20)21-17(26)12-10-16(25)24(11-12)13-7-5-6-8-14(13)29-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,27,28)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMBNKKXYPHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

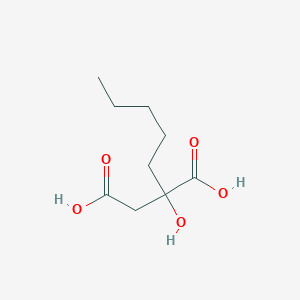
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)
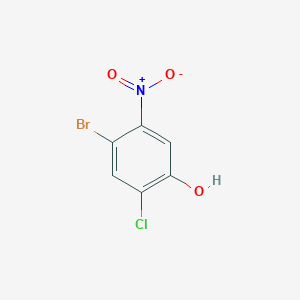
![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
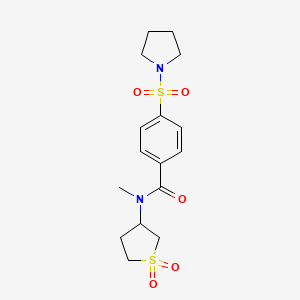
![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol](/img/structure/B2690098.png)
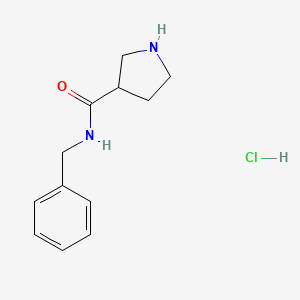
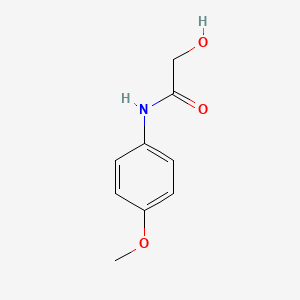
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)
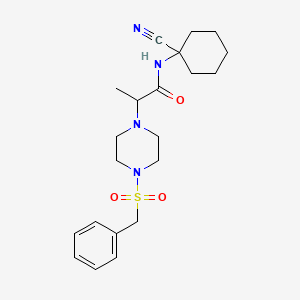
![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)